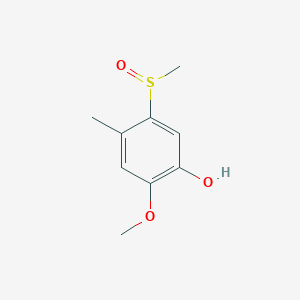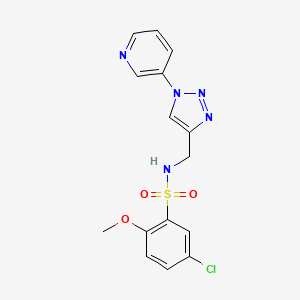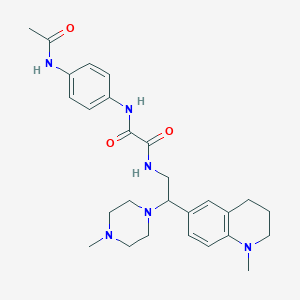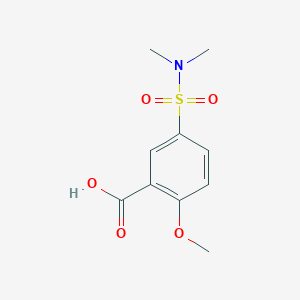![molecular formula C25H26N4O3S B2565481 N-(2-furylmethyl)-4-oxo-3-pentyl-2-[(pyridin-4-ylmethyl)thio]-3,4-dihydroquinazoline-7-carboxamide CAS No. 422530-88-9](/img/structure/B2565481.png)
N-(2-furylmethyl)-4-oxo-3-pentyl-2-[(pyridin-4-ylmethyl)thio]-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Activities
Bioisosteric Replacements to Enhance Analgesic Properties
A study explored the synthesis of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, focusing on bioisosteric replacements to enhance analgesic activities. It was found that replacing the phenyl ring with a pyridine derivative led to increased analgesic effects, particularly for 3-pyridine derivatives, indicating the potential for designing more effective pain relievers (Ukrainets, Mospanova, & Davidenko, 2016).
Antimicrobial and Antitumor Activities
The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents were explored, aiming to improve aqueous solubility for in vivo evaluation. Some analogues exhibited up to six-fold higher cytotoxicity than the reference compound, CB30865, while retaining novel biochemical characteristics (Bavetsias et al., 2002). Another study synthesized a series of thioxoquinazolinone derivatives and evaluated their anti-inflammatory and analgesic effects, identifying compounds with significant activities compared to standard drugs (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Methodologies for Synthesis and Modification
Liquid-Phase Synthesis for Combinatorial Libraries
A liquid-phase synthesis approach was developed for combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles. This methodology highlights the versatility in creating a variety of quinazoline derivatives for potential pharmacological screening (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Synthesis of Quinazoline Derivatives for Anticancer Activity
The synthesis of new quinazoline derivatives and their evaluation for anticancer activity against the MCF-7 breast cancer cell line was explored. Certain compounds demonstrated significant anticancer activity, underscoring the potential of quinazoline derivatives in cancer therapy (Gaber et al., 2021).
Future Directions
While specific future directions for this compound are not available, similar compounds have shown potential as antiproliferative agents . This suggests that “N-(2-furylmethyl)-4-oxo-3-pentyl-2-[(pyridin-4-ylmethyl)thio]-3,4-dihydroquinazoline-7-carboxamide” and related compounds could be further explored for their potential medicinal applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-2-3-4-13-29-24(31)21-8-7-19(23(30)27-16-20-6-5-14-32-20)15-22(21)28-25(29)33-17-18-9-11-26-12-10-18/h5-12,14-15H,2-4,13,16-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAIWGONXDMSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2565405.png)
![1-Methyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2565406.png)



![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565412.png)

![8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2565414.png)



